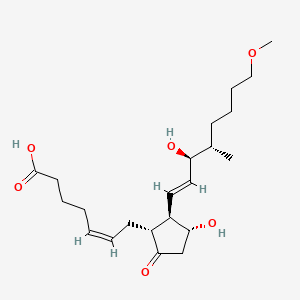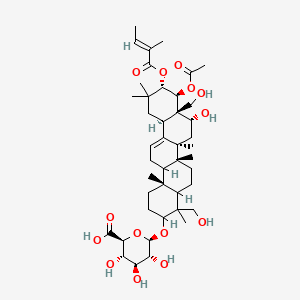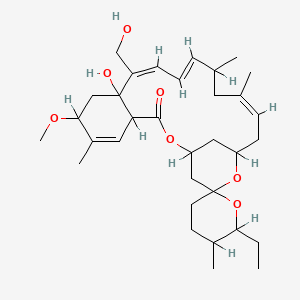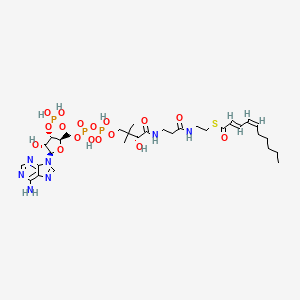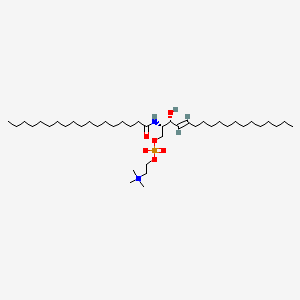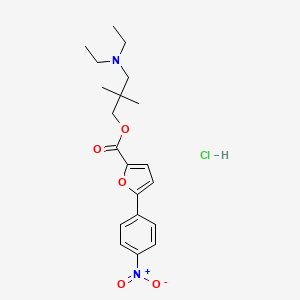![molecular formula C15H13N3S2 B1236451 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)
4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-(1-thiophen-2-ylethylideneamino)-2-thiazolamine is a member of thiazoles.
Wissenschaftliche Forschungsanwendungen
Platelet Aggregation Inhibition
The compound has demonstrated potential in inhibiting platelet aggregation. Research by Amidi et al. (2017) found that similar compounds with both hydrazone and an azole ring, such as [(E)‐4‐phenyl‐1‐((thiophen‐2‐ylmethylene)amino)‐1H‐imidazol‐2‐amine], exhibited antiplatelet activity, indicating potential for such compounds in thrombosis treatment. This could have significant implications for cardiovascular disease management (Amidi et al., 2017).
Antimicrobial Properties
Another key application is in antimicrobial therapy. Bikobo et al. (2017) synthesized derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, which demonstrated notable antimicrobial activity. This suggests that derivatives of 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine could be effective against various bacterial and fungal strains (Bikobo et al., 2017).
Potential in Security Inks
Lu and Xia (2016) researched a molecule structurally similar to 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine, which showed multi-stimuli responsive properties, making it suitable for security ink applications. This illustrates the compound's potential in developing advanced security materials (Lu & Xia, 2016).
Applications in Polymerization
The compound's derivatives have been explored in polymerization processes. Zhang et al. (2015) found that star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, similar in structure, are effective as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This could be instrumental in developing new photopolymerization techniques (Zhang et al., 2015).
Anticancer Activity
Additionally, there is emerging evidence of its potential in anticancer therapies. For instance, Gomha et al. (2015) synthesized thiazole derivatives showing promising activity against certain cancer cell lines, suggesting that 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine might have similar applications (Gomha et al., 2015).
Corrosion Inhibition
Research has also indicated its potential as a corrosion inhibitor. Farahati et al. (2019) conducted studies on thiazoles for corrosion inhibition, suggesting that compounds like 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine could be effective in protecting metals against corrosion (Farahati et al., 2019).
Eigenschaften
Produktname |
4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine |
|---|---|
Molekularformel |
C15H13N3S2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3S2/c1-11(14-8-5-9-19-14)17-18-15-16-13(10-20-15)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)/b17-11+ |
InChI-Schlüssel |
KEPULMVYCWUGHG-GZTJUZNOSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CS3 |
Kanonische SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)



